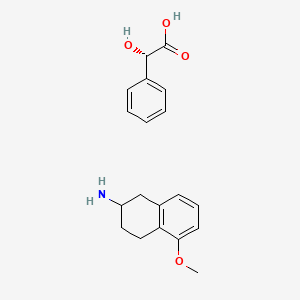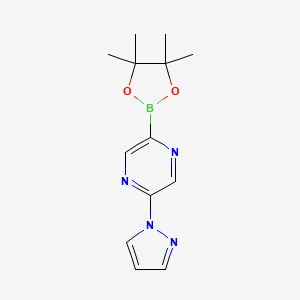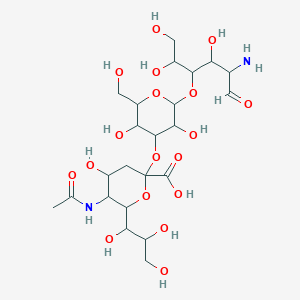
D-Fructose 6-phosphate hydrate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose 6-phosphate hydrate disodium salt is a glycolytic intermediate produced by the isomerization of glucose-6-phosphate. It plays a crucial role in the glycolytic pathway, which is essential for cellular respiration and energy production in living organisms. This compound is often used in biochemical research to study various enzymes and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Fructose 6-phosphate hydrate disodium salt can be synthesized through the isomerization of glucose-6-phosphate. This reaction is typically catalyzed by the enzyme phosphoglucoisomerase. The reaction conditions usually involve an aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation processes. Bacteria such as Corynebacterium are often employed to convert glucose into D-Fructose 6-phosphate through a series of enzymatic reactions. The product is then purified and crystallized to obtain the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
D-Fructose 6-phosphate hydrate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-Fructose 1,6-bisphosphate.
Reduction: It can be reduced to form D-Glucose 6-phosphate.
Substitution: It can participate in substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common reagents include NADP+ and specific oxidase enzymes.
Reduction: NADPH and reductase enzymes are typically used.
Substitution: Phosphotransferase enzymes and ATP are common reagents.
Major Products
Oxidation: D-Fructose 1,6-bisphosphate
Reduction: D-Glucose 6-phosphate
Substitution: Various phosphate esters
Aplicaciones Científicas De Investigación
D-Fructose 6-phosphate hydrate disodium salt is widely used in scientific research, including:
Chemistry: It is used to study enzyme kinetics and metabolic pathways.
Biology: It helps in understanding cellular respiration and energy production.
Medicine: It is used in research related to metabolic disorders and diabetes.
Industry: It is employed in the production of biofuels and other biochemicals.
Mecanismo De Acción
D-Fructose 6-phosphate hydrate disodium salt exerts its effects by participating in the glycolytic pathway. It is converted into D-Fructose 1,6-bisphosphate by the enzyme phosphofructokinase. This conversion is a key regulatory step in glycolysis, influencing the rate of glucose metabolism and energy production in cells.
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucose 6-phosphate disodium salt
- D-Fructose 1,6-bisphosphate trisodium salt hydrate
- 6-Phosphogluconic acid trisodium salt
Uniqueness
D-Fructose 6-phosphate hydrate disodium salt is unique due to its specific role in the glycolytic pathway. Unlike its similar compounds, it serves as a precursor for both glycolysis and the pentose phosphate pathway, making it a versatile and essential intermediate in cellular metabolism.
Propiedades
Fórmula molecular |
C6H11Na2O9P |
|---|---|
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
disodium;[(2R,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4?,5-,6-;;/m1../s1 |
Clave InChI |
HYDCSGSCSYCSAK-RTVAQWALSA-L |
SMILES isomérico |
C([C@@H]1C([C@H]([C@](O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)



![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)





